![molecular formula C82H129N27O14 B116349 Benzoylbenzoyl-troponin I inhibitory peptide (104-115) CAS No. 154099-03-3](/img/structure/B116349.png)
Benzoylbenzoyl-troponin I inhibitory peptide (104-115)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylbenzoyl-troponin I inhibitory peptide (104-115) is a small molecule that has been widely studied for its ability to inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle. This peptide has been found to have potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders.
Mécanisme D'action
The mechanism of action of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves its ability to bind to the C-terminal region of troponin I, which is responsible for the interaction with the actin-tropomyosin complex. By binding to this region, the peptide prevents the binding of troponin I to actin-tropomyosin, leading to a decrease in contractility and an improvement in cardiac function.
Biochemical and Physiological Effects
Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of troponin I to actin-tropomyosin, this peptide has been found to reduce calcium sensitivity in cardiac muscle, leading to a decrease in contractility. It has also been shown to improve diastolic function and increase coronary blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) for lab experiments is its specificity for troponin I. This peptide has been shown to selectively bind to the C-terminal region of troponin I, without affecting the binding of other proteins to the actin-tropomyosin complex. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)). One area of interest is the development of more stable analogs of this peptide, which could have longer half-lives and be more suitable for long-term experiments. Another area of interest is the investigation of the potential therapeutic applications of this peptide in the treatment of heart disease and other cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of this peptide and its effects on cardiac function.
Méthodes De Synthèse
The synthesis of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids in the desired order. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been extensively studied for its potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders. Research has shown that this peptide can effectively inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle, leading to a decrease in contractility and an improvement in cardiac function.
Propriétés
Numéro CAS |
154099-03-3 |
---|---|
Nom du produit |
Benzoylbenzoyl-troponin I inhibitory peptide (104-115) |
Formule moléculaire |
C82H129N27O14 |
Poids moléculaire |
1717.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(4-benzoylbenzoyl)amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C82H129N27O14/c1-48(2)45-60(73(118)103-57(28-16-40-95-80(88)89)70(115)101-58(29-17-41-96-81(90)91)72(117)107-65(49(3)4)76(121)100-54(67(85)112)27-15-39-94-79(86)87)106-75(120)62-31-19-43-108(62)78(123)63-32-20-44-109(63)77(122)59(30-18-42-97-82(92)93)104-71(116)56(26-12-14-38-84)102-74(119)61(46-50-21-7-5-8-22-50)105-69(114)55(25-11-13-37-83)99-64(110)47-98-68(113)53-35-33-52(34-36-53)66(111)51-23-9-6-10-24-51/h5-10,21-24,33-36,48-49,54-63,65H,11-20,25-32,37-47,83-84H2,1-4H3,(H2,85,112)(H,98,113)(H,99,110)(H,100,121)(H,101,115)(H,102,119)(H,103,118)(H,104,116)(H,105,114)(H,106,120)(H,107,117)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-/m0/s1 |
Clé InChI |
JKKPSTXVKNWEAH-VWHZSNQBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Autres numéros CAS |
154099-03-3 |
Séquence |
GKFKRPPLRRVR |
Synonymes |
BBIp benzoylbenzoyl-troponin I inhibitory peptide (104-115) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.